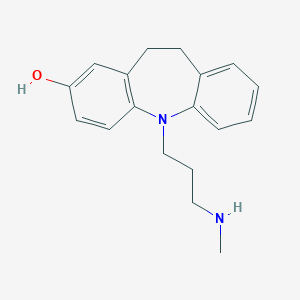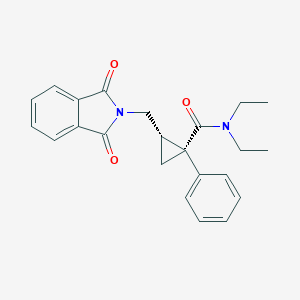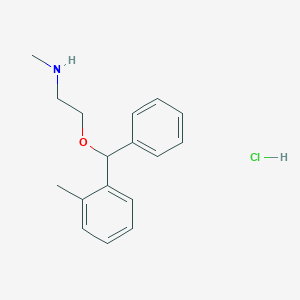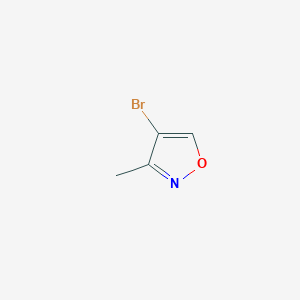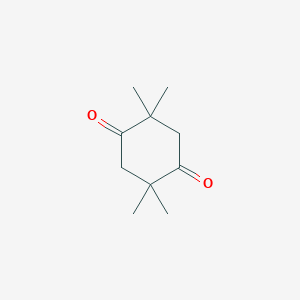
2,2,5,5-Tetramethylcyclohexane-1,4-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclohexenediones, such as 5,6-dimethylene-2-cyclohexene-1,4-dione, has been achieved through thermal ring opening of tetrahydrobenzocyclobutene diones. This process generates highly reactive intermediates that can undergo dimerization or react through Diels-Alder mechanisms to produce polycyclic 1,4-benzoquinones, showcasing a method that might be adaptable for synthesizing 2,2,5,5-tetramethyl variants (Kanao & Oda, 1984).
Molecular Structure Analysis
The molecular structure of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be explored through X-ray diffraction analysis, similar to studies conducted on its structural analogs. For instance, the structure of 2,5,7,10-tetramethyl-2,4,8,10-tetraazabicyclo[4.4.0]decane-3,9-dione was elucidated, highlighting the importance of crystallography in understanding the geometric and electronic configuration of such molecules (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
Cyclohexanediones, including 2,2,5,5-tetramethylcyclohexane-1,4-dione, participate in various chemical reactions. For example, cyclohexene diones can undergo addition, annulation, Diels-Alder reactions, and thermal decomposition, demonstrating their utility as intermediates in organic synthesis (Oda et al., 2003).
Physical Properties Analysis
The physical properties of cyclohexanediones are influenced by their molecular structure. For example, ring inversion studies on tetramethylcyclohexanes provide insights into the dynamic behavior of these molecules, which can be relevant for understanding the physical characteristics of 2,2,5,5-tetramethylcyclohexane-1,4-dione (Murray & Kaplan, 1967).
Chemical Properties Analysis
The chemical properties of 2,2,5,5-tetramethylcyclohexane-1,4-dione can be deduced from studies on similar compounds. Cyclohexanediones engage in reactions that form complex structures, such as the synthesis of bicyclic and tricyclic diones, showcasing the reactivity and versatility of the cyclohexanedione core (Werstiuk et al., 1992).
Applications De Recherche Scientifique
Catalyst in Chemical Reactions : Cyclohexane-1,2-dione dioxime, a derivative, can be used to produce tetrahydroquinoxaline 1,4-dioxide derivatives, which act as catalysts in various chemical reactions (Gatilov & Samsonov, 2015).
Organic Synthesis : 2,2-Diiododimedone, another derivative, is a mild electrophilic iodinating agent useful for selective synthesis of α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017). Furthermore, cyclohexane-1,3-dione derivatives, including 2,2,5,5-Tetramethylcyclohexane-1,4-dione, are versatile precursors for synthesizing diverse bioactive compounds with herbicidal, pesticidal, and anti-bacterial properties (Sharma, Kumar, & Das, 2021).
Synthesis of Bioactive Compounds : There are methods to synthesize racemic and scalemic cis-chrysanthemic acid from 2,2,5,5-tetramethylcyclohexane-1,3-dione, which are used to produce pyrethrin I and deltamethrin, potent insecticides (Krief et al., 2012).
Development of Antibacterial and Antifungal Agents : Novel antibacterial and antifungal compounds were synthesized using micelles catalyzed chemo- and regio-selective one-pot synthesis, with some compounds showing better antifungal activity compared to standard treatments (Tandon, Kumar, Mishra, & Shukla, 2012).
Propriétés
IUPAC Name |
2,2,5,5-tetramethylcyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-8(12)10(3,4)6-7(9)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZSPVHJYLKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539118 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
CAS RN |
86838-54-2 | |
| Record name | 2,2,5,5-Tetramethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




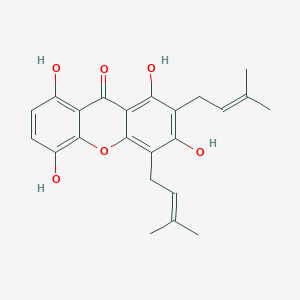

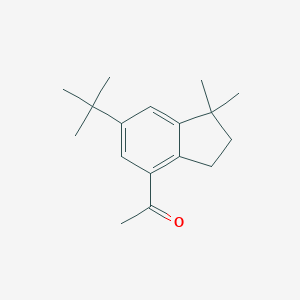

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
